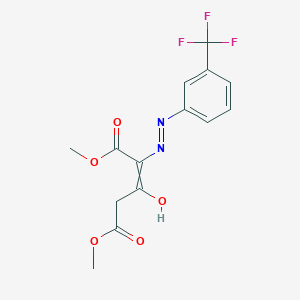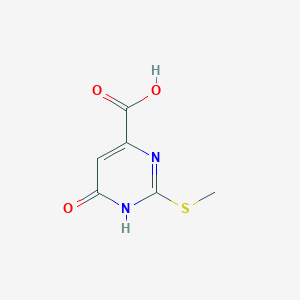
2-(4-Fluoroanilino)isonicotinic acid
Übersicht
Beschreibung
2-(4-Fluoroanilino)isonicotinic acid is an organic compound with the molecular formula C12H9FN2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with a 4-fluoroaniline moiety
Wirkmechanismus
Target of Action
It is known that isonicotinic acid derivatives, such as isoniazid, have been used as antituberculosis drugs . These compounds inhibit the synthesis of keto- and metoxi-derivatives of mycolic acids .
Mode of Action
Isoniazid is acetylated rapidly, and some isoniazid is hydrolyzed directly to isonicotinic acid . The major metabolic route for the formation of isonicotinic acid from isoniazid is via acetylisoniazid .
Biochemical Pathways
It is known that isonicotinic acid derivatives inhibit the synthesis of mycolic acids , which are essential components of the cell wall of Mycobacterium tuberculosis.
Pharmacokinetics
It is known that 2-fluoroaniline, a related compound, is metabolized primarily by 4-hydroxylation with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .
Result of Action
It can be inferred from the effects of isonicotinic acid derivatives, which inhibit the synthesis of mycolic acids , leading to the disruption of the cell wall of Mycobacterium tuberculosis.
Action Environment
It is known that the solubility of isonicotinic acid, a related compound, can be influenced by the solvent used .
Biochemische Analyse
Biochemical Properties
2-(4-Fluoroanilino)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain transport proteins, influencing the transport and distribution of other molecules within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been found to impact the expression of certain genes involved in metabolic processes, thereby altering the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . These binding interactions can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways and gene expression . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and metabolic activity . These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Studies in animal models have shown that there is a threshold dose beyond which the toxic effects of this compound become pronounced, leading to significant physiological and biochemical changes . These findings highlight the importance of careful dosage optimization when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation with glucuronic acid . The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and UDP-glucuronosyltransferases, which facilitate the conversion of this compound into more water-soluble metabolites for excretion . These metabolic processes are crucial for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with organic anion transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in various tissues . These interactions play a critical role in determining the bioavailability and pharmacokinetics of the compound.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus of cells . The presence of specific targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent modulation of cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluoroanilino)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-fluoroaniline. One common method includes the condensation reaction between isonicotinic acid and 4-fluoroaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Fluoroanilino)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the fluoro group with other substituents like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoroanilino)isonicotinic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Vergleich Mit ähnlichen Verbindungen
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
4-Fluoroaniline: An organofluorine compound with the formula FC6H4NH2, used as a precursor in various chemical syntheses.
Nicotinic Acid:
Uniqueness: 2-(4-Fluoroanilino)isonicotinic acid is unique due to the presence of both the isonicotinic acid and 4-fluoroaniline moieties in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in its individual components or other similar compounds .
Eigenschaften
IUPAC Name |
2-(4-fluoroanilino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCLDFRYCGKPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651396 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868734-50-3 | |
| Record name | 2-(4-Fluoroanilino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)

![7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1460658.png)


![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)


![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1460671.png)
![3-(4-Chloro-phenyl)-3,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1460673.png)
